2-Thienyl isocyanate

Description

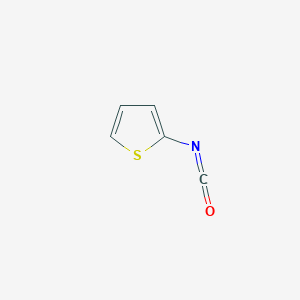

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLWPBIUVXZGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380027 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-57-9 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Thienyl Isocyanate: A Technical Guide to Chemical Properties, Structure, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Thienyl isocyanate (CAS No: 2048-57-9) is a heterocyclic organic compound featuring a highly reactive isocyanate functional group attached to a thiophene ring.[1] This unique combination of an electron-rich aromatic system and a potent electrophile makes it a valuable reagent and monomer in organic synthesis and polymer chemistry.[2][3] Its applications span the development of novel pharmaceuticals, agrochemicals, and high-performance polymers with unique electronic and thermal properties.[1][2] This guide provides a comprehensive overview of its chemical structure, core physical and spectroscopic properties, reactivity profile, synthesis protocols, and safety considerations relevant to its application in research and development.

Chemical Structure and Properties

This compound consists of a five-membered thiophene ring substituted at the 2-position with an isocyanate (-N=C=O) group. The thiophene moiety imparts aromatic character and specific electronic properties, while the isocyanate group serves as a highly reactive site for nucleophilic addition.[1][2] The compound is typically a colorless to pale yellow liquid with a pungent odor.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2048-57-9 | [5] |

| Molecular Formula | C₅H₃NOS | [5] |

| Molecular Weight | 125.15 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Boiling Point | 161.5 ± 13.0 °C at 760 mmHg | [5] |

| Melting Point | 108-110 °C | [4][5] |

| Flash Point | 51.5 ± 19.8 °C | [5] |

| Vapor Pressure | 2.3 ± 0.3 mmHg at 25°C | [5] |

| SMILES | c1cc(N=C=O)sc1 | [1] |

| InChI | InChI=1/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | [1] |

Spectroscopic Profile

Structural elucidation and reaction monitoring of this compound and its derivatives rely on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Signal | Rationale |

| Infrared (IR) Spectroscopy | Isocyanate Stretch (-N=C=O) | Strong, sharp absorption band around 2260 cm⁻¹ | This highly characteristic and intense band is indicative of the asymmetric stretching vibration of the isocyanate functional group.[6] |

| Aromatic C-H Stretch | Weak to medium bands > 3000 cm⁻¹ | Corresponds to the C-H stretching vibrations on the thiophene ring.[7] | |

| ¹H NMR Spectroscopy | Thiophene Protons | Signals in the aromatic region (approx. 6.5-7.5 ppm) | The three protons on the thiophene ring will appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing isocyanate group.[8] |

| ¹³C NMR Spectroscopy | Isocyanate Carbon (-N=C =O) | Signal around 120-130 ppm | The central carbon of the isocyanate group is relatively shielded compared to a carbonyl carbon. |

| Thiophene Carbons | Signals in the aromatic region (approx. 115-140 ppm) | Four distinct signals are expected for the carbons of the thiophene ring.[8] | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z ≈ 125 | Corresponds to the exact mass of the molecule, confirming its molecular formula.[9] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group, making it highly susceptible to attack by nucleophiles.[3][10]

-

Enhanced Reactivity: The thiophene ring is more electron-rich than a benzene ring due to the contribution of the sulfur atom's lone pair of electrons to the π-system.[3] This electron-donating nature increases the electron density on the isocyanate's nitrogen atom, which in turn enhances the electrophilicity of the carbonyl carbon. Consequently, this compound is predicted to be more reactive towards nucleophiles than phenyl isocyanate.[3]

-

Reaction with Alcohols and Amines: It readily reacts with alcohols to form stable urethane linkages and with primary or secondary amines to form urea derivatives.[2][10] These reactions are fundamental to its use as a monomer in the synthesis of polyurethanes and polyureas.[2]

-

Reaction with Water: this compound is moisture-sensitive.[5] It reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield 2-aminothiophene and carbon dioxide gas.[1][10] This reaction is critical to consider during storage and handling, as the CO₂ evolution can cause pressure buildup in sealed containers.[11]

-

Cycloaddition Reactions: Isocyanates can participate as dienophiles in Diels-Alder reactions and undergo [2+3] cycloaddition with reagents like azides to form heterocyclic systems, such as tetrazolin-5-ones.[10][12]

Synthesis

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Curtius rearrangement of thiophene-2-carbonyl azide.[13] This reaction proceeds through a nitrene intermediate and is noted for its high yield and tolerance of various functional groups.[13]

This protocol outlines the thermal rearrangement of a thiophene-2-carbonyl azide intermediate, which is typically prepared from thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carbonyl azide

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle

Procedure:

-

Suspend thiophene-2-carbonyl azide in anhydrous toluene within a dry round-bottom flask equipped with a reflux condenser and a nitrogen atmosphere inlet.

-

Heat the suspension to reflux (approximately 110 °C) under a continuous slow stream of inert gas.

-

Monitor the progress of the reaction by observing the evolution of nitrogen gas, which indicates the rearrangement of the acyl azide to the isocyanate. The reaction is typically complete within 1-2 hours.[13]

-

Upon completion (cessation of gas evolution), cool the reaction mixture to room temperature.

-

The resulting solution of this compound in toluene can be used directly for subsequent reactions. Alternatively, the isocyanate can be isolated by careful removal of the solvent under reduced pressure. Caution: Isocyanates are toxic and moisture-sensitive; appropriate safety precautions must be taken during isolation and handling.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of advanced research.

-

Medicinal Chemistry: The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[13] As a reactive intermediate, this compound allows for the facile introduction of the thienyl motif and the synthesis of urea and carbamate derivatives, which are common functionalities in biologically active molecules.[1] The 2-aminothiazole scaffold, a related structure, has shown promise for its wide range of pharmacological applications.[14]

-

Polymer Science: It serves as a key monomer for creating advanced polymers.[4] The incorporation of the thiophene ring into polyurethane or polyurea backbones can enhance thermal stability, improve mechanical strength, and introduce unique electronic or optical properties, making these materials suitable for applications like conductive coatings or components for organic electronic devices.[2]

-

Organic Synthesis: It is a versatile reagent for the preparation of various heterocyclic compounds and other complex organic molecules.[1][4]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Health Hazards: The compound is harmful by inhalation, in contact with skin, and if swallowed.[5] It is a potent irritant to the eyes, respiratory system, and skin, and is also a lachrymator (induces tears).[5] Exposure can lead to sensitization, causing allergic reactions upon subsequent, even minimal, exposure.[15]

-

Chemical Stability: It is stable at room temperature in closed containers but is highly sensitive to moisture.[5] Contact with water, amines, or strong oxidizing agents should be avoided.[5]

-

Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), a full-body suit, and respiratory protection with an organic vapor cartridge.[11][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (below 4°C) and under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[4][5]

-

Spill Response: In case of a spill, absorb the material with an inert substance like vermiculite or sand. Place the absorbed material in a suitable container but do not seal it tightly, as the reaction with ambient moisture can produce CO₂ gas and lead to pressurization.[5][11]

References

- 1. CAS 2048-57-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. haihangchem.com [haihangchem.com]

- 5. This compound | CAS#:2048-57-9 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. Isocyanates – A family of chemicals [tc.canada.ca]

- 12. Preparation and [2 + 3] cycloaddition of thienyl isocyanates with trimethylsilyl azide: one-pot synthesis of the thienyltetrazolin-5-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. cdph.ca.gov [cdph.ca.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Thienyl Isocyanate (CAS Number: 2048-57-9)

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block with significant applications in chemical synthesis and drug discovery. The document details its chemical and physical properties, synthesis, reactivity with key nucleophiles, and its emerging role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive organic compound featuring a thiophene ring substituted with an isocyanate functional group. It is typically a colorless to pale yellow liquid with a pungent odor.[1][2] The electrophilic nature of the isocyanate group makes it a valuable reagent for the introduction of the 2-thienyl moiety into a variety of molecular scaffolds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2048-57-9 | [3] |

| Molecular Formula | C₅H₃NOS | [3] |

| Molecular Weight | 125.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 36-38 °C @ 1 mmHg | |

| Density | 1.24 g/cm³ (predicted) | [2] |

| Purity | ≥85% to tech grade available | [3][4] |

| Solubility | Reacts with water | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption band for the isocyanate (-N=C=O) group around 2250-2285 cm⁻¹. | [5][6] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 125. Fragmentation may involve the loss of the NCO group. | [7][8] |

| ¹H NMR Spectroscopy | Expected signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the thiophene ring. | [9] |

| ¹³C NMR Spectroscopy | Expected signals for the five carbons of the thiophene ring and the isocyanate carbon. | [10][11] |

Synthesis of this compound

This compound can be synthesized via a Curtius rearrangement of thiophene-2-carbonyl azide. This two-step process begins with the formation of the acyl azide from thiophene-2-carbonyl chloride, followed by thermal rearrangement to the isocyanate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Thiophene-2-carbonyl azide

-

Dissolve thiophene-2-carbonyl chloride in acetone.

-

In a separate flask, dissolve sodium azide in water.

-

Cool the sodium azide solution in an ice bath.

-

Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring.

-

Continue stirring for 1-2 hours at 0-5 °C.

-

The product, thiophene-2-carbonyl azide, will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Characterize the product by IR spectroscopy, looking for a strong azide peak around 2135 cm⁻¹.

Step 2: Synthesis of this compound via Curtius Rearrangement

-

Suspend the dried thiophene-2-carbonyl azide in anhydrous toluene.

-

Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by observing the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.

-

The resulting solution of this compound in toluene can be used directly in subsequent reactions, or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.

-

Confirm the formation of the isocyanate by the appearance of a strong absorption band around 2270 cm⁻¹ in the IR spectrum.

Reactivity and Applications in Synthesis

The isocyanate group of this compound is a highly reactive electrophile that readily reacts with nucleophiles. This reactivity is central to its utility in organic synthesis, particularly for the formation of urea and carbamate derivatives.[12]

Experimental Protocol: Synthesis of a 2-Thienyl Urea Derivative (N-benzyl-N'-(thiophen-2-yl)urea)

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add triethylamine (1.0 eq).

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Reflux the resulting mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-N'-(thiophen-2-yl)urea.[2]

Experimental Protocol: Synthesis of a 2-Thienyl Carbamate Derivative (Ethyl (thiophen-2-yl)carbamate)

-

In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as methylene chloride.

-

Add ethyl chloroformate (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of sodium hydroxide (e.g., 1N) and continue stirring for another 30 minutes.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization or column chromatography to obtain ethyl (thiophen-2-yl)carbamate.[13]

Applications in Drug Development and Biological Activity

Thiophene-containing compounds are a well-established class of pharmacophores present in numerous approved drugs.[14] The derivatives of this compound, particularly ureas and carbamates, have garnered significant interest in drug discovery for their potential as anticancer, anti-inflammatory, and immunomodulatory agents.[4][15][16]

Table 3: Biological Activities of Representative this compound Derivatives

| Derivative Class | Target/Activity | Quantitative Data | Reference(s) |

| 2-Thienyl Urea | Toll-Like Receptor 2 (TLR2) Agonist | SMU-C13: EC₅₀ = 160 nM | [12] |

| Thieno[2,3-d]pyrimidine-based Urea | VEGFR-2 Kinase Inhibition / Anticancer | KM6: IC₅₀ = 6.4 µM (MCF7), 3.6 µM (LCC2) | [15][17] |

| Pyrazole-based Urea/Thiourea | VEGFR-2, EGFR, COX-2 Inhibition / Anticancer | GI₅₀ values in the range of 1.60-15.5 µM against various cancer cell lines | [5] |

| Carbamates | Cholinesterase Inhibition | General class activity, specific data for 2-thienyl derivatives needed. | [18][19] |

Modulation of Toll-Like Receptor 2 (TLR2) Signaling

Derivatives of 2-thienyl urea have been identified as potent agonists of Toll-Like Receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[12] Activation of TLR2 initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[20][21][22][23][24] This immunomodulatory activity makes these compounds interesting candidates for the development of novel vaccine adjuvants and immunotherapies.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, respiratory system, and skin.[21] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of thiophene-containing molecules. Its straightforward synthesis and versatile reactivity make it a key intermediate for researchers in organic chemistry and materials science. For drug development professionals, the derivatives of this compound, particularly ureas and carbamates, represent a promising class of compounds with demonstrated biological activities, including immunomodulatory and anticancer effects. Further exploration of this scaffold is likely to yield novel therapeutic candidates for a variety of diseases.

References

- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 13. prepchem.com [prepchem.com]

- 14. rsc.org [rsc.org]

- 15. Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thienyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thienyl isocyanate (CAS No. 2048-57-9) is a heterocyclic organic compound featuring a thiophene ring substituted with a highly reactive isocyanate functional group.[1] This unique combination of an aromatic, electron-rich thiophene moiety and an electrophilic isocyanate group makes it a valuable reagent and building block in various chemical syntheses.[1][2] Its applications span from the creation of novel polymers with enhanced thermal and electronic properties to its use as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental considerations, and key reaction pathways.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in experimental settings. It is typically a colorless to pale yellow liquid with a pungent odor characteristic of isocyanates.[1]

Table 1: Summary of Quantitative Physical Data for this compound

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₅H₃NOS | - | [1][3] |

| Molecular Weight | 125.15 g/mol | Also cited as 125.1484 g/mol . | [1][3] |

| Appearance | Colorless to pale yellow liquid | - | [1][4] |

| Boiling Point | 36-38 °C | One source specifies 36 °C at 1 mmHg. | [4][5] |

| Melting Point | Not Available | One source cites 108 °C, which is inconsistent with its liquid state at room temperature and may be erroneous. Most sources do not provide a value. | [3][4] |

| Density | 1.24 ± 0.1 g/cm³ | Predicted value. | [4] |

| Refractive Index | 1.607 | - | [3] |

| Vapor Pressure | 2.3 ± 0.3 mmHg | at 25 °C. | [3] |

| Solubility | Reacts with water | Soluble in many organic solvents. | [3][6] |

Chemical Reactivity and Handling

The isocyanate group (–N=C=O) is highly electrophilic and reactive towards nucleophiles.[2] This reactivity is central to the utility of this compound in organic synthesis.

Key Reactions:

-

With Water: Reacts to form an unstable carbamic acid, which then decomposes to yield a primary amine (2-aminothiophene) and carbon dioxide. This reaction is the reason for its moisture sensitivity.[3][6][7]

Due to its reactivity, this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a dry, refrigerated area (below 4°C/39°F).[3] It is incompatible with strong oxidizing agents, amines, and water.[3]

General Reaction Pathway with Nucleophiles

The isocyanate group's carbon atom is the primary site for nucleophilic attack.

Application in Polymer Science

A significant application of this compound is its use as a monomer in step-growth polymerization. The thiophene ring can impart desirable properties such as enhanced thermal stability and unique electronic characteristics to the resulting polymer.[2] When reacted with diols or polyols, it forms polyurethanes; when reacted with diamines, it forms polyureas.[2][7]

Polymerization Workflow

The process involves the reaction of the isocyanate monomer with a suitable co-monomer to build the polymer chain.

Experimental Protocols

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a high-yield and clean method for synthesizing isocyanates from acyl azides.[8] The acyl azide intermediate is typically formed from an acyl hydrazide.[8]

Protocol Outline:

-

Acyl Azide Formation: An acyl hydrazide (e.g., thiophene-2-carbohydrazide) is reacted with a nitrous acid source (e.g., sodium nitrite and HCl) in an aqueous solution to form the corresponding acyl azide.[8]

-

Extraction: The acyl azide is extracted from the aqueous phase into an organic solvent.

-

Drying: The water is removed from the organic solution.

-

Thermal Rearrangement: The solution containing the acyl azide is heated, causing it to undergo rearrangement with the loss of nitrogen gas (N₂) to form the isocyanate.[8]

This process, particularly the handling of acyl azides, has safety concerns and is increasingly adapted to continuous flow chemistry setups to improve safety and scalability.[8]

Determination of Physical Properties

-

Boiling Point: Determined by distillation at a specific pressure (e.g., 1 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer (e.g., an Abbe refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling.[3][5]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

-

Irritation: Causes irritation to the skin, eyes, and respiratory system. It is a lachrymator (causes tears).[3][5]

-

Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[5]

-

Handling: Should be handled in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[3][5]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in polymer science and organic synthesis. Its physical properties, particularly its liquid state at room temperature and high reactivity, dictate its handling and storage requirements. A thorough understanding of its chemical behavior, especially its reactions with nucleophiles and its moisture sensitivity, is crucial for its effective and safe utilization in research and development.

References

- 1. CAS 2048-57-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:2048-57-9 | Chemsrc [chemsrc.com]

- 4. haihangchem.com [haihangchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Thienyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-thienyl isocyanate with a range of common nucleophiles, including amines, alcohols, and thiols. This compound is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents, due to the unique electronic properties of the thiophene ring which influence the reactivity of the isocyanate group. This document details the reaction mechanisms, presents available quantitative data, provides detailed experimental protocols for key reactions, and visualizes reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is an aromatic isocyanate characterized by the presence of a thiophene ring attached to the isocyanate functional group (-N=C=O). The isocyanate group is a highly electrophilic moiety, making it susceptible to attack by a wide variety of nucleophiles. The electron-rich nature of the thiophene ring, arising from the participation of the sulfur atom's lone pair of electrons in the aromatic π-system, enhances the electrophilicity of the isocyanate carbon, rendering this compound generally more reactive than its phenyl isocyanate counterpart.[1] This heightened reactivity, combined with the biological significance of the thiophene scaffold, makes this compound a key building block in the synthesis of diverse molecular architectures, including ureas, carbamates, and thiocarbamates, many of which exhibit interesting pharmacological properties.[2] Understanding the nuances of its reactivity with different nucleophiles is therefore crucial for its effective utilization in research and drug development.

General Reactivity Profile

The reaction of this compound with nucleophiles proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer to yield the final stable adduct.

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

This order is influenced by the nucleophilicity and steric hindrance of the attacking species.

Reaction with Amines: Synthesis of 2-Thienyl Ureas

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. These reactions generally proceed to completion at room temperature without the need for a catalyst.

Reaction Scheme:

Quantitative Data: Reaction of this compound with Amines

| Nucleophile | Product | Typical Conditions | Yield |

| n-Butylamine | 1-Butyl-3-(thiophen-2-yl)urea | Toluene, reflux, 1h | High |

| Aniline | 1-Phenyl-3-(thiophen-2-yl)urea | Toluene, reflux, 1h | High |

| Piperidine | 1-(Thiophen-2-ylcarbonyl)piperidine | Dichloromethane, rt, 2h | 96%[3] |

Table 1: Representative yields for the reaction of this compound with various amines.

Experimental Protocol: Synthesis of 1-Butyl-3-(thiophen-2-yl)urea

Materials:

-

This compound

-

n-Butylamine

-

Anhydrous Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube (e.g., with CaCl₂)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add n-butylamine (1.0 eq) dropwise with stirring. An exothermic reaction may be observed.

-

After the addition is complete, attach a reflux condenser fitted with a drying tube to the flask.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum to obtain 1-butyl-3-(thiophen-2-yl)urea.

Reaction with Alcohols: Synthesis of 2-Thienyl Carbamates

The reaction of this compound with alcohols produces carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires a catalyst and/or elevated temperatures to proceed at a reasonable rate.

Reaction Scheme:

Common catalysts for this reaction include tertiary amines (e.g., triethylamine, 1,4-diazabicyclo[2.2.2]octane - DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).

Quantitative Data: Reaction of this compound with Alcohols

Specific kinetic data for the reaction of this compound with alcohols is limited. However, the general principles of isocyanate-alcohol reactions apply. The reaction is typically second-order overall (first-order in isocyanate and first-order in alcohol). The rate of reaction is influenced by the steric hindrance of the alcohol (primary > secondary > tertiary) and the nature of the catalyst.

| Nucleophile | Catalyst | Product | Typical Conditions | Yield |

| Ethanol | DABCO | Ethyl (thiophen-2-yl)carbamate | Toluene, 80°C, 4h | Moderate to High |

| Isopropanol | DBTDL | Isopropyl (thiophen-2-yl)carbamate | Toluene, reflux, 6h | Moderate |

Table 2: Expected reaction outcomes for the synthesis of 2-thienyl carbamates.

Experimental Protocol: Synthesis of Ethyl (thiophen-2-yl)carbamate

Materials:

-

This compound

-

Anhydrous Ethanol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous toluene, and anhydrous ethanol (1.1 eq).

-

Add a catalytic amount of DABCO (e.g., 0.1 eq) to the mixture.

-

Equip the flask with a reflux condenser and a drying tube.

-

Heat the reaction mixture to 80°C with stirring and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent to yield ethyl (thiophen-2-yl)carbamate.

Reaction with Thiols: Synthesis of 2-Thienyl Thiocarbamates

The reaction of this compound with thiols yields thiocarbamates. This reaction is generally slower than the corresponding reactions with amines and alcohols and almost always requires a catalyst.

Reaction Scheme:

Strong bases, such as tertiary amines, are effective catalysts as they deprotonate the thiol to form the more nucleophilic thiolate anion.

Quantitative Data: Reaction of this compound with Thiols

Quantitative kinetic data for the reaction of this compound with thiols is scarce. The reaction is known to be significantly slower than with alcohols in the absence of a catalyst. The use of a base catalyst dramatically increases the reaction rate.

| Nucleophile | Catalyst | Product | Typical Conditions | Yield |

| Ethanethiol | Triethylamine | S-Ethyl (thiophen-2-yl)carbamothioate | Acetonitrile, rt, 2h | Moderate to High |

| Thiophenol | Triethylamine | S-Phenyl (thiophen-2-yl)carbamothioate | Acetonitrile, rt, 3h | Moderate |

Table 3: Expected reaction outcomes for the synthesis of 2-thienyl thiocarbamates.

Experimental Protocol: Synthesis of S-Ethyl (thiophen-2-yl)carbamothioate

Materials:

-

This compound

-

Ethanethiol

-

Triethylamine

-

Anhydrous Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve ethanethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

-

Stir the solution at room temperature.

-

In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous acetonitrile.

-

Transfer the this compound solution to an addition funnel and add it dropwise to the stirred solution of ethanethiol and triethylamine over 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the pure S-ethyl (thiophen-2-yl)carbamothioate.

Applications in Drug Development

Derivatives of this compound, particularly ureas and thioureas, have shown significant potential in drug discovery, notably as kinase inhibitors. For instance, thieno[2,3-d]pyrimidine derivatives bearing a urea moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1][4]

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). Inhibition of this pathway by compounds derived from this compound can block tumor growth and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. sketchviz.com [sketchviz.com]

- 3. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

Spectral Analysis of 2-Thienyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Thienyl isocyanate. The information is compiled from available literature and supplemented with predicted values based on established spectroscopic principles. This document is intended to serve as a comprehensive resource for the characterization and identification of this important synthetic intermediate.

Introduction

This compound is a heterocyclic compound incorporating a thiophene ring and a reactive isocyanate functional group.[1][2][3] This unique combination of an aromatic, electron-rich heterocycle and an electrophilic isocyanate moiety makes it a valuable reagent in organic synthesis, particularly in the preparation of novel pharmaceuticals and functional materials.[1][2] Accurate spectroscopic characterization is crucial for verifying its purity and for monitoring its reactions. This guide presents the key ¹H NMR, ¹³C NMR, and IR spectral features of this compound.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the reported and predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts are influenced by the electronegativity and anisotropic effects of the isocyanate group.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.55 | dd | 5.2, 1.4 |

| H3 | 7.11 | dd | 3.7, 1.4 |

| H4 | 6.98 | dd | 5.2, 3.7 |

Solvent: CDCl₃. Data sourced from O'Malley, G. J., et al. (2013).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The isocyanate carbon exhibits a characteristic downfield shift.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 137.9 |

| C5 | 128.5 |

| NCO | 127.3 |

| C3 | 126.8 |

| C4 | 120.4 |

Solvent: CDCl₃. Data sourced from O'Malley, G. J., et al. (2013).

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate group.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | 2256 | Strong, Sharp |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium-Weak |

Data for N=C=O stretch sourced from O'Malley, G. J., et al. (2013).

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent signal.

-

Integrate the signals in the ¹H spectrum.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Acquire the spectrum.

Sample Preparation (Solution):

-

Dissolve a small amount of this compound in a suitable anhydrous solvent (e.g., chloroform, dichloromethane).

-

Use a liquid cell (e.g., NaCl plates) with an appropriate path length.

-

Acquire the spectrum, and subtract the solvent spectrum if necessary.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

2-Thienyl Isocyanate: A Technical Guide to Moisture Sensitivity and Handling for Researchers

For researchers, scientists, and drug development professionals, understanding the reactive nature of 2-Thienyl isocyanate is paramount for its successful application in synthesis and material science. This technical guide provides an in-depth analysis of its moisture sensitivity, outlines proper handling and storage protocols, and offers detailed experimental methodologies for its quantitative assessment.

This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the electronically rich thiophene moiety into a variety of molecular scaffolds.[1] The presence of the highly reactive isocyanate group (-N=C=O), however, renders the molecule acutely sensitive to moisture.[2] This guide will delve into the chemistry of this sensitivity and provide actionable protocols for researchers to mitigate its effects.

The Challenge of Moisture: Reaction and Degradation

The primary concern when handling this compound is its reaction with water. The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles, including ambient moisture.[3] This reaction proceeds through a multi-step mechanism, initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield a primary amine (2-aminothiophene) and carbon dioxide gas.[4]

The newly formed 2-aminothiophene is itself a potent nucleophile and can react with another molecule of this compound. This subsequent reaction results in the formation of a stable, and often insoluble, N,N'-di(thien-2-yl)urea derivative.[4] The generation of carbon dioxide can lead to pressure buildup in sealed containers, while the formation of the urea byproduct contaminates the reagent and can significantly impact reaction yields and product purity.[5][6]

Safe Handling and Storage Protocols

Given its moisture sensitivity, stringent handling and storage procedures are essential to maintain the integrity of this compound. The following table summarizes the key recommendations for researchers.

| Parameter | Recommendation | Rationale | Citations |

| Storage | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep refrigerated at temperatures below 4°C (39°F). | To minimize exposure to atmospheric moisture and slow down potential degradation reactions. | |

| Handling | Handle in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE). | To prevent inhalation of vapors and direct contact with the skin and eyes, as isocyanates are irritants and sensitizers.[7] | |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat are mandatory. | To provide a barrier against accidental splashes and contact.[8] | |

| Dispensing | Use dry syringes or cannulas for transferring the liquid. If weighing, do so quickly and in a low-humidity environment if possible. | To prevent the introduction of moisture into the stock container. | |

| Incompatible Materials | Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents. | These substances will react readily with the isocyanate group, leading to degradation of the reagent and potentially hazardous side reactions.[3] | |

| Spill Cleanup | Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use water. | To contain the spill without initiating a hazardous reaction. |

Quantitative Assessment of Moisture Sensitivity: Experimental Protocols

For applications requiring a high degree of purity and reproducibility, it may be necessary to quantitatively assess the moisture sensitivity of this compound. The following are detailed protocols for three common analytical techniques that can be adapted for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the degradation of this compound by observing the disappearance of the isocyanate (-N=C=O) stretching band.[4][9]

Methodology:

-

Sample Preparation: In a glovebox or under a dry, inert atmosphere, prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile).

-

Initial Spectrum: Acquire an FTIR spectrum of the initial stock solution. The characteristic isocyanate peak should be clearly visible around 2275 cm⁻¹.

-

Moisture Exposure: Aliquot the stock solution into several vials. Expose these vials to a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity) for varying time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Spectral Acquisition: At each time point, remove a vial and immediately acquire an FTIR spectrum of the solution.

-

Data Analysis: Measure the absorbance of the isocyanate peak at ~2275 cm⁻¹ for each time point. A decrease in the peak intensity indicates the consumption of the isocyanate. The appearance of new peaks, such as a urea carbonyl stretch (~1640 cm⁻¹), can also be monitored. Plot the normalized absorbance of the isocyanate peak against time to determine the rate of degradation.

Karl Fischer Titration

Objective: To quantify the amount of water absorbed by this compound over time.[10]

Methodology:

-

Instrument Preparation: Set up a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system that is compatible with isocyanates (e.g., a specialized Karl Fischer reagent for aldehydes and ketones may be necessary to avoid side reactions).

-

Sample Preparation: In a dry, inert atmosphere, add a known mass of this compound to several vials.

-

Moisture Exposure: Expose the vials to a controlled humidity environment for varying time points.

-

Titration: At each time point, remove a vial and quickly transfer the contents to the Karl Fischer titration cell. Titrate to determine the water content.

-

Data Analysis: The Karl Fischer titrator will provide the water content in ppm or as a percentage. Plot the water content against time to determine the rate of water absorption.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To monitor the formation of the urea byproduct and the disappearance of the starting material.[11]

Methodology:

-

Sample Preparation: In a glovebox, prepare a solution of this compound in a deuterated, aprotic solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the initial solution. Identify the characteristic peaks for this compound.

-

Moisture Exposure: To the same NMR tube, carefully add a known, small amount of D₂O (deuterium oxide is used to avoid a large water peak in the spectrum, though the reactivity is similar).

-

Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).

-

Data Analysis: Monitor the decrease in the integration of the peaks corresponding to this compound and the appearance and increase in the integration of new peaks corresponding to the N,N'-di(thien-2-yl)urea byproduct. The ratio of the integrations can be used to quantify the extent of the reaction over time.

| Experiment | Key Observation | Quantitative Data |

| FTIR Spectroscopy | Decrease in the absorbance of the isocyanate peak (~2275 cm⁻¹). | Percentage of this compound remaining over time. |

| Karl Fischer Titration | Increase in the measured water content. | Water content (ppm or %) as a function of exposure time. |

| ¹H NMR Spectroscopy | Decrease in the integral of this compound protons and increase in the integral of urea byproduct protons. | Molar ratio of this compound to urea byproduct over time. |

Conclusion

The high reactivity of this compound, particularly its sensitivity to moisture, necessitates careful handling and storage to ensure its efficacy as a reagent. By understanding the mechanism of its reaction with water and implementing the stringent protocols outlined in this guide, researchers can minimize degradation and achieve more reliable and reproducible results. The provided experimental protocols offer a framework for the quantitative assessment of its moisture sensitivity, empowering researchers to further characterize this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mcckf.com [mcckf.com]

- 6. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. mt.com [mt.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Thienyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Thienyl isocyanate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining these values. It includes methodologies for the gravimetric method and UV-Vis spectrophotometry. A standardized table is presented for the consistent recording and comparison of solubility data. Furthermore, this guide illustrates the general reaction pathway of this compound with alcohols to form urethanes and a typical experimental workflow for solubility determination using Graphviz diagrams. This document is intended to be a practical resource for researchers, enabling them to generate and manage critical solubility data for this compound in their own laboratory settings.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water, making it a versatile building block for a variety of molecular structures. A thorough understanding of its solubility in different organic solvents is paramount for successful reaction design, optimization of reaction conditions, purification processes, and formulation development.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides detailed, step-by-step experimental protocols to empower researchers to determine solubility in their solvents of interest.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, a polar aprotic molecule, is expected to be soluble in a range of common organic solvents. Generally, isocyanates show good solubility in ethers, ketones, and aromatic hydrocarbons. However, they can react with protic solvents like alcohols and water. It is also important to consider the reactivity of this compound with certain solvents, such as dimethyl sulfoxide (DMSO), which can lead to side reactions.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in the scientific literature. To facilitate the standardization of data collection, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Solubility of this compound in Organic Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Acetone | ||||

| Toluene | ||||

| Tetrahydrofuran (THF) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dichloromethane (DCM) | ||||

| Acetonitrile | ||||

| User-defined solvent |

Experimental Protocols for Solubility Determination

Researchers can employ several methods to determine the solubility of this compound. The choice of method may depend on the available equipment, the desired accuracy, and the properties of the solvent. It is crucial to use anhydrous solvents and to protect the experiment from atmospheric moisture, as this compound readily reacts with water.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This gravimetric method is a reliable technique for determining equilibrium solubility.[1][2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass vials for evaporation

-

Analytical balance

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer at the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry glass vial.

-

Solvent Evaporation: Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried this compound.

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent withdrawn) * 100

-

UV-Vis Spectrophotometry Method

This method is suitable for solvents in which this compound exhibits a distinct UV-Vis absorbance and is particularly useful for determining low solubilities.[5][6][7]

Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous, UV-grade organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Syringe filters (PTFE, 0.2 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Sample Withdrawal and Dilution: After equilibration and settling, withdraw a small, known volume of the supernatant using a filtered syringe. Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/100 mL).

-

Visualizations

The following diagrams illustrate key processes related to the use and study of this compound.

Caption: General reaction pathway for the formation of a urethane from this compound and an alcohol.

Caption: Experimental workflow for the determination of this compound solubility.

Safety Precautions

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Thermal Stability of Polymers Derived from 2-Thienyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymers incorporating the 2-thienyl isocyanate moiety are a subject of growing interest due to the unique electronic and structural contributions of the thiophene ring. A critical aspect of their potential application, particularly in fields like drug delivery and medical devices, is their thermal stability. This technical guide provides a comprehensive overview of the thermal properties of polymers analogous to those derived from this compound, drawing on data from various thiophene-based and isocyanate-based polymer systems. It details experimental protocols for assessing thermal stability and presents generalized reaction and degradation pathways. Due to a scarcity of publicly available data specifically on poly(this compound), this guide synthesizes information from related polymer classes to provide a predictive framework for researchers.

Introduction to Thiophene-Based Polymers

The incorporation of a thiophene ring into a polymer backbone can impart enhanced thermal stability, mechanical strength, and unique electronic or optical properties. This compound serves as a versatile monomer for creating a variety of polymers, including polyurethanes, polyureas, and polyamides, through its highly reactive isocyanate group. Understanding the thermal behavior of these polymers is paramount for determining their processing parameters and service life in various applications.

Thermal Analysis of Thiophene-Containing Polymers

The primary methods for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial data on decomposition temperatures.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Representative Quantitative Thermal Stability Data

Table 1: Decomposition Temperatures of Thiophene-Based Polymers from TGA

| Polymer Type | Specific Polymer/Monomers | Td5 (5% Weight Loss, °C) | Char Yield at 600°C (%) | Reference |

| Polyamide | Triazine and ethylenepiperazine with 2,5-thiophenedicarbonyl dichloride | 353.5 - 411.0 | Not Reported | [1] |

| Polythiophene Copolymer | P(PyT1-co-3DT25) | ~428 (T10) | Not Reported | [2][3] |

| Polythiophene Copolymer | P(PyT1-co-3DT40) | ~415 (T10) | Not Reported | [2][3] |

| Polythiophene/Polyamide Composite | Polyamide with 10% Polythiophene | 230 - 268 | Not Reported | [4] |

Table 2: Glass Transition and Melting Temperatures of Thiophene-Based Polymers from DSC

| Polymer Type | Specific Polymer/Monomers | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

| Polythiophene | Doped with FeCl3 | 60 | 204 | [4] |

| Polythiophene Copolymer | P(PyT1-co-3DT25) | 62 | Not Applicable | [2][3] |

| Polythiophene Copolymer | P(PyT1-co-3DT40) | 64 | Not Applicable | [2][3] |

| Poly(thiourethane-urethane) | PCD-30 | -2 to -15 | Not Reported | [5] |

| Poly(thiourethane-urethane) | PCD-40 | Not Reported | Not Reported | [5] |

| Poly(thiourethane-urethane) | PCD-50 | 44 to 33 | Not Reported | [5] |

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental methodologies are crucial for obtaining comparable thermal stability data. Below are representative protocols for TGA and DSC analyses.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., Td5, Td10). The residual mass at the end of the experiment is reported as the char yield.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant flow rate.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.[6]

-

First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).[6]

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.[6]

-

Second Heating Scan: A second heating scan is performed at the same rate as the first.[6]

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) from the second heating scan is typically used to determine the glass transition temperature (Tg), which appears as a step change in the baseline. Endothermic peaks are analyzed to determine melting temperatures (Tm), and exothermic peaks are analyzed for crystallization temperatures (Tc).

Polymerization and Degradation Pathways

The following diagrams illustrate generalized pathways for the formation and thermal degradation of a polyurethane derived from this compound.

References

The Electronic Landscape of 2-Thienyl Functionalized Polymers: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the electronic properties of 2-thienyl functionalized polymers, a class of materials at the forefront of organic electronics. We delve into the synthesis, characterization, and structure-property relationships that govern their performance in a variety of applications. This document summarizes key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for essential characterization techniques, and utilizes visualizations to elucidate complex concepts, including doping mechanisms and experimental workflows. Our objective is to equip researchers and professionals with the critical knowledge required to advance the development and application of these promising organic semiconducting materials.

Introduction

Conjugated polymers, characterized by their alternating single and double bonds, have garnered significant attention for their unique electronic and optical properties.[1] Among these, 2-thienyl functionalized polymers, particularly polythiophenes and their derivatives, stand out due to their environmental stability, high conductivity upon doping, and tunable properties through chemical modification.[2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as the fundamental building block. Functionalization at the 3-position of the thiophene ring with various side chains, or the incorporation of larger 2,5-di(2-thienyl)pyrrole units, allows for the fine-tuning of the polymer's electronic characteristics, solubility, and morphology.[3][4] Understanding the interplay between the chemical structure of these polymers and their resulting electronic properties is paramount for their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), light-emitting diodes (LEDs), and sensors.[5]

Electronic Properties of 2-Thienyl Functionalized Polymers

The electronic properties of 2-thienyl functionalized polymers are intrinsically linked to their molecular structure, including the nature of the functional groups, the regioregularity of the polymer chain, and the degree of intermolecular order in the solid state. Key electronic parameters include electrical conductivity, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap.

Poly(3-alkylthiophenes) (P3ATs)

Poly(3-alkylthiophenes), such as the extensively studied poly(3-hexylthiophene) (P3HT), are a cornerstone of organic electronics. The alkyl side chains enhance solubility and processability. The regioregularity of the polymer, referring to the head-to-tail (HT) arrangement of the monomer units, is a critical factor influencing the electronic properties.[6] Highly regioregular P3ATs can self-assemble into well-ordered, crystalline structures, which facilitates efficient charge transport.[2]

Table 1: Electronic Properties of Poly(3-hexylthiophene) (P3HT)

| Property | Value | Measurement Conditions/Notes | Reference(s) |

| Conductivity (undoped) | 10⁻⁶ - 10⁻⁸ S/cm | Pristine, thin film | [7] |

| Conductivity (doped) | |||

| F4TCNQ (vapor doped) | 5.3 ± 2.1 S/cm | Plateau value | [8] |

| F4TCNQ (vapor doped) | up to 12.7 S/cm | Improved solid-state order | [9] |

| F4TCNQ (solution co-processed) | 0.1 - 22 S/cm | Varies with processing | [10] |

| Iodine (vapor doped) | ~10⁻³ S/cm | In-situ measurement | [11] |

| HOMO Level | -4.8 eV to -5.2 eV | Dependent on measurement technique and film morphology | [8][12][13] |

| LUMO Level | -2.7 eV to -3.2 eV | Dependent on measurement technique and film morphology | [13][14] |

| Optical Band Gap | 1.9 - 2.2 eV | Decreases with increased crystallinity | [1] |

Polymers Functionalized with 2,5-di(2-thienyl)pyrrole (SNS)

The incorporation of 2,5-di(2-thienyl)pyrrole (SNS) units into the polymer backbone offers another avenue for tuning electronic properties. The nitrogen atom of the pyrrole ring provides a site for further functionalization, allowing for the introduction of a wide range of chemical moieties that can influence the polymer's electronic structure and intermolecular interactions.[4][15] Amide substitution, for instance, can promote a more planar structure, leading to enhanced π-bond delocalization and improved optical and electrical properties.[4]

Table 2: Electronic Properties of a 2,5-di(2-thienyl)pyrrole Functionalized Polymer

| Polymer | Property | Value | Measurement Conditions/Notes | Reference(s) |

| P(HKCN) | Oxidation Potential | Low | Facilitates easy electrochemical polymerization | [15] |

| Band Gap | Low | Indicates improved conductivity compared to other SNS derivatives | [15] |

Experimental Protocols

Accurate and reproducible characterization of the electronic properties of 2-thienyl functionalized polymers is essential for research and development. This section provides detailed methodologies for key experiments.

Synthesis of Regioregular Poly(3-alkylthiophenes) via Grignard Metathesis (GRIM)

This method is widely used for the synthesis of highly regioregular P3ATs.[6]

Materials:

-

2,5-Dibromo-3-alkylthiophene monomer

-

Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., butyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hexane

Procedure:

-

Dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add one equivalent of methylmagnesium bromide solution to the monomer solution at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours to facilitate the Grignard metathesis reaction.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.

-

Continue to reflux the mixture for an additional 2 hours. The solution will typically darken, indicating polymerization.

-

Cool the reaction to room temperature and slowly pour the mixture into a beaker containing methanol to precipitate the polymer.

-

Filter the polymer using a Büchner funnel and wash it sequentially with methanol and hexane to remove catalyst residues and oligomers.

-

Dry the polymer under vacuum to obtain the final product.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of conjugated polymers.[16]

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

-

Polymer-coated working electrode (e.g., platinum, glassy carbon, or ITO-coated glass)

-

Platinum wire or foil counter electrode

-

Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode

-

Anhydrous, deoxygenated electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or dichloromethane)

-

Ferrocene (for internal calibration)

Procedure:

-

Electrode Preparation: Deposit a thin, uniform film of the 2-thienyl functionalized polymer onto the working electrode surface via spin-coating, drop-casting, or electropolymerization.

-

Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode. Fill the cell with the electrolyte solution.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan a range that encompasses the oxidation and reduction potentials of the polymer.

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Initiate the cyclic scan and record the voltammogram for several cycles until a stable trace is obtained.

-

-

Calibration: After the measurement, add a small amount of ferrocene to the cell and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used as an internal reference to accurately determine the polymer's redox potentials.

-

Data Analysis:

-